1-Benzyl-3-cyanoacetylurea
Overview
Description
1-Benzyl-3-cyanoacetylurea is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . This compound is primarily used as an intermediate in the preparation of anti-convulsants . It is known for its role in the synthesis of various biologically active compounds.
Mechanism of Action
Target of Action
1-Benzyl-3-cyanoacetylurea is an intermediate in the preparation of anti-convulsants . .
Mode of Action
As an intermediate in the preparation of anti-convulsants
Biochemical Pathways
Given its role as an intermediate in the synthesis of anti-convulsants , it might be involved in pathways related to neuronal signaling, but this requires further investigation.
Result of Action
As an intermediate in the production of anti-convulsants , it may contribute to the reduction of seizure activity, but the exact mechanisms remain to be elucidated.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-cyanoacetylurea is involved in biochemical reactions as an intermediate in the synthesis of anti-convulsants
Cellular Effects
As an intermediate in the synthesis of anti-convulsants, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of anti-convulsants, it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The preparation of 1-Benzyl-3-cyanoacetylurea typically involves the cyanoacetylation of benzylurea. The most versatile and economical method involves the treatment of benzylurea with alkyl cyanoacetates under different reaction conditions . Here are some common methods:
Neat Methods: This involves stirring benzylurea with methyl cyanoacetate without solvent at room temperature to yield the target compound.
Stirring without Solvent at Steam Bath: Benzylurea is stirred with ethyl cyanoacetate at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: This solvent-free reaction involves heating benzylurea with ethyl cyanoacetate, which is one of the harshest methods used.
Chemical Reactions Analysis
1-Benzyl-3-cyanoacetylurea undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and various bidentate reagents. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
1-Benzyl-3-cyanoacetylurea is widely used in scientific research due to its role as an intermediate in the synthesis of anti-convulsants . Its applications include:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-convulsant properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
1-Benzyl-3-cyanoacetylurea can be compared with other cyanoacetamide derivatives, such as:
N-Substituted Cyanoacetamides: These compounds also undergo similar condensation and substitution reactions and are used in the synthesis of heterocyclic compounds.
1,3-Dimethyl Cyanoacetylurea: Another cyanoacetamide derivative with similar preparation methods and applications.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of anti-convulsants and other biologically active compounds .
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJSFKTZYVBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392461 | |
Record name | 1-BENZYL-3-CYANOACETYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126245-46-3 | |
Record name | 1-BENZYL-3-CYANOACETYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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